

A Comparative Guide to FGFR Inhibitors: CYY292 vs. PD173074

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Compound of Interest		
Compound Name:	CYY292	
Cat. No.:	B10860776	Get Quote

For researchers and drug development professionals navigating the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a detailed understanding of the available tools is paramount. This guide provides a comprehensive comparison of two prominent FGFR inhibitors, **CYY292** and PD173074, focusing on their performance, specificity, and underlying mechanisms of action, supported by experimental data.

At a Glance: Key Differences

Feature	CYY292	PD173074
Primary Target(s)	Primarily FGFR1	FGFR1 and FGFR3
Mechanism of Action	Targets FGFR1/AKT/Snail signaling axis	ATP-competitive inhibitor of FGFR kinase domain
Reported Potency	Stronger suppression of glioblastoma cell proliferation compared to PD173074[1]	Potent inhibitor of FGFR1 and FGFR3[2]
Primary Disease Focus in Literature	Glioblastoma[1][3]	Various cancers including multiple myeloma, gastric cancer, and use in stem cell research[4][5][6]

Quantitative Performance Data



The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for **CYY292** and PD173074, providing a clear comparison of their potency and selectivity against various kinases.

Table 1: Inhibitory Activity (IC50) of CYY292

Target	IC50 (nM)	Cell Line/Assay Condition	Reference
FGFR1	28	In vitro kinase assay	[1]
FGFR2	28	In vitro kinase assay	[1]
FGFR3	78	In vitro kinase assay	[1]
FGFR4	>1000	In vitro kinase assay	[1]

Table 2: Inhibitory Activity (IC50) of PD173074

Target	IC50 (nM)	Cell Line/Assay Condition	Reference(s)
FGFR1	~21.5 - 25	Cell-free assays	[2][5][7]
FGFR3	5	Cell-free assays	[2]
VEGFR2	~100 - 200	Cell-free assays	[5][7]
PDGFR	>17,600	Cell-free assays	[8]
c-Src	>19,800	Cell-free assays	[8]
EGFR, InsR, MEK, PKC	>50,000	Cell-free assays	[8]
FGFR1 Autophosphorylation	1 - 5	Cellular assay	[8]
FGFR3 Autophosphorylation	~5	Cellular assay	[5]

Mechanism of Action and Signaling Pathways



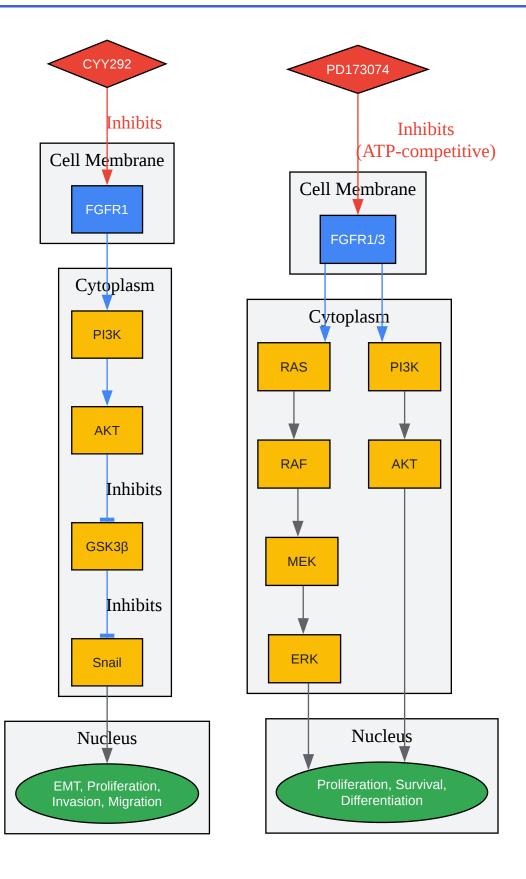




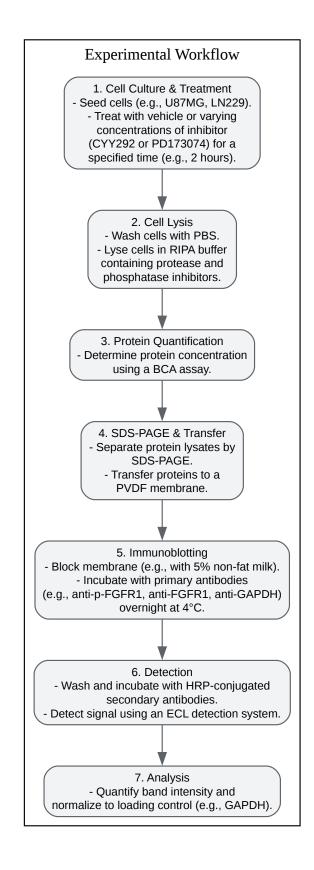
Both **CYY292** and PD173074 function by inhibiting FGFR signaling, but their described mechanisms and downstream effects show distinct areas of focus.

CYY292 is highlighted for its specific targeting of the FGFR1/AKT/Snail signaling axis in glioblastoma (GBM).[1][3][9] Activation of FGFR1 typically stimulates downstream cascades including the PI3K/AKT pathway.[1][10] **CYY292** intervenes in this process, leading to the inhibition of AKT and subsequently GSK3β, which in turn affects the transcription factor Snail. [1] This cascade is crucial in processes like epithelial-mesenchymal transition (EMT), cell proliferation, invasion, and migration.[1][3]









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